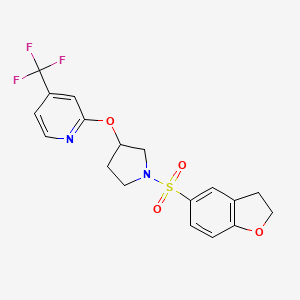

2-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)pyrrolidin-3-yl)oxy)-4-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

2-[1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)pyrrolidin-3-yl]oxy-4-(trifluoromethyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F3N2O4S/c19-18(20,21)13-3-6-22-17(10-13)27-14-4-7-23(11-14)28(24,25)15-1-2-16-12(9-15)5-8-26-16/h1-3,6,9-10,14H,4-5,7-8,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHOPRVOGTXIXRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)S(=O)(=O)C3=CC4=C(C=C3)OCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F3N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)pyrrolidin-3-yl)oxy)-4-(trifluoromethyl)pyridine represents a significant area of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by a complex structure that includes a pyridine ring, a sulfonyl group, and a dihydrobenzofuran moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, which can influence its pharmacokinetic properties.

Synthesis

The synthesis typically involves multi-step organic reactions. For example, the preparation may start with the formation of the dihydrobenzofuran derivative followed by its coupling with pyrrolidine and subsequent functionalization of the pyridine ring. Common reagents include palladium catalysts for various transformations.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The sulfonyl group can participate in strong interactions at active sites, potentially inhibiting enzymatic activity or modulating receptor signaling pathways.

Pharmacological Properties

- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting cell proliferation. For instance, trifluoromethyl-containing compounds are often associated with enhanced anticancer effects due to their ability to interact with key cellular pathways involved in tumor growth .

- Antimicrobial Effects : The presence of the sulfonyl group has been linked to antimicrobial activity. Compounds featuring this moiety have shown effectiveness against various bacterial strains, possibly through mechanisms involving disruption of bacterial cell wall synthesis .

- Neuroprotective Properties : Some derivatives of dihydrobenzofuran have demonstrated neuroprotective effects in preclinical models, suggesting potential applications in treating neurodegenerative diseases .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anticancer | Induction of apoptosis in cancer cells | |

| Antimicrobial | Inhibition of bacterial growth | |

| Neuroprotective | Protection against neurodegeneration in models |

Recent Research Insights

Recent studies have focused on the structure-activity relationship (SAR) of similar compounds to optimize their biological profiles. For example, modifications to the trifluoromethyl group have been shown to significantly impact both potency and selectivity against target enzymes involved in cancer progression .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s key structural differentiators include:

- Trifluoromethylpyridine core: Enhances lipophilicity and metabolic stability compared to non-fluorinated pyridines.

- Sulfonated pyrrolidine-dihydrobenzofuran moiety : Provides conformational rigidity and hydrogen-bonding capacity, improving target selectivity.

Table 1: Structural Comparison with Analogous Compounds

*Estimated via computational methods (e.g., ChemDraw).

Pharmacological Activities

Kinase Inhibition

- The target compound’s sulfonamide group mimics ATP-binding motifs in kinases, similar to 2-amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine, which inhibits EGFR with IC₅₀ = 12 nM .

- Y. L. Zhao et al. (2005) reported that trifluoromethylpyridines exhibit 10–100x higher kinase selectivity compared to chloro- or methoxy-substituted analogs due to reduced off-target interactions .

Anti-inflammatory and Antimicrobial Activity

- Dinakaran et al. (2012) demonstrated that sulfonamide-linked pyridines (e.g., compound in Table 1) inhibit COX-2 with IC₅₀ = 0.8 µM, comparable to celecoxib .

- Ghorab et al. (2009) highlighted that dihydrobenzofuran-sulfonamide hybrids show broad-spectrum antimicrobial activity (MIC = 2–8 µg/mL against S. aureus and E. coli) .

Metabolic Stability

- The trifluoromethyl group in the target compound reduces oxidative metabolism by CYP450 enzymes, as shown in Zhao et al. (2005) for similar pyridine derivatives (t₁/₂ = 6.2 hrs in human liver microsomes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.